1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and an isopropoxymethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction where a suitable pyrazole derivative is reacted with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl and isopropoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isopropoxymethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole
- 1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
- 1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
Uniqueness: 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is unique due to the specific combination of the difluoromethyl and isopropoxymethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-6(2)13-5-7-3-4-12(11-7)8(9)10/h3-4,6,8H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAZRCHYECZNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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